molecular formula C9H17ClO2 B8570927 Tert-butyl 3-chloropivaloate

Tert-butyl 3-chloropivaloate

Cat. No.: B8570927
M. Wt: 192.68 g/mol
InChI Key: KMBJYRVRYVUHCJ-UHFFFAOYSA-N
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Description

Conceptual Significance of α/β-Haloesters in Organic Synthesis

Haloesters, organic compounds containing a halogen atom and an ester functional group, are pivotal intermediates in synthetic chemistry. Their utility is largely defined by the position of the halogen relative to the carbonyl group of the ester.

α-Haloesters:

Alpha-haloesters, where the halogen is attached to the carbon adjacent to the carbonyl group, are particularly well-known for their role in forming carbon-carbon bonds. They are key reactants in several classic named reactions:

The Reformatsky Reaction: This reaction involves the treatment of an α-haloester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. iitk.ac.inpsiberg.comtestbook.com The reaction proceeds through the formation of an organozinc intermediate, often called a Reformatsky enolate, which then adds to the carbonyl compound. testbook.comvaia.com This method is advantageous as it allows for the formation of an ester enolate in the presence of other carbonyl functionalities without the need for a strong, non-nucleophilic base. testbook.com The resulting β-hydroxy esters are valuable precursors for many complex molecules, including natural products and pharmaceuticals. psiberg.comnumberanalytics.com

The Blaise Reaction: This reaction utilizes an α-haloester and a nitrile to synthesize β-keto esters or β-enamino esters, depending on the workup conditions. organic-chemistry.org Similar to the Reformatsky reaction, it involves the formation of a zinc-based organometallic intermediate from the α-haloester. organic-chemistry.org

The reactivity of α-haloesters in these reactions stems from the ability of zinc to insert into the carbon-halogen bond, creating a nucleophilic enolate that can attack electrophilic carbonyls or nitriles. testbook.commasterorganicchemistry.com

β-Haloesters:

Beta-haloesters, such as tert-butyl 3-chloropivaloate, feature a halogen atom on the carbon two positions away from the ester's carbonyl group. While not as extensively documented in named reactions as their α-counterparts, they are valuable synthetic intermediates. The β-halogen provides a reactive handle for various transformations:

Nucleophilic Substitution: The halogen can be displaced by a wide range of nucleophiles to introduce new functional groups.

Elimination Reactions: Treatment with a base can lead to the formation of α,β-unsaturated esters, which are important building blocks in their own right, often used in Michael additions and polymerization reactions.

The synthesis of β-haloesters can be achieved through methods such as the Lewis acid-catalyzed reaction of secondary benzylic halides with α-diazo esters. researchgate.net The presence of the halogen at the β-position introduces polarity and a site for further chemical modification, distinct from the reactivity patterns of non-halogenated esters.

Role and Utility of tert-Butyl Esters as Versatile Intermediates

The tert-butyl group is a bulky functional group that imparts unique properties to molecules. Tert-butyl esters are widely used in multi-step organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. hillsdale.eduresearchgate.net

Their primary utility lies in their function as protecting groups for carboxylic acids. hillsdale.edu The steric hindrance provided by the bulky tert-butyl group makes the ester resistant to hydrolysis and other nucleophilic attacks under many standard reaction conditions, such as those involving basic or mildly acidic environments. researchgate.net

This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the protected carboxylic acid. The tert-butyl ester can then be selectively removed (deprotected) under specific, typically harsh, acidic conditions (e.g., using trifluoroacetic acid) or through certain catalytic methods to reveal the free carboxylic acid. researchgate.net

The synthesis of tert-butyl esters can be achieved through various methods, including reacting a carboxylic acid with tert-butyl alcohol or, more commonly, with di-tert-butyl dicarbonate (B1257347) ((Boc)2O). researchgate.netresearchgate.net Their established importance is particularly notable in amino acid and peptide synthesis. researchgate.net

Feature of Tert-butyl EstersSynthetic Utility
Steric Hindrance High resistance to basic hydrolysis and nucleophilic attack. researchgate.net
Chemical Stability Stable under a wide range of reaction conditions, enabling selective transformations elsewhere in a molecule.
Selective Cleavage Can be removed under specific acidic conditions that often do not affect other protecting groups. researchgate.net
Versatility Used as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. hillsdale.eduresearchgate.net

Positioning of this compound within the Chemical Landscape

This compound occupies a specific niche in the chemical landscape by merging the characteristics of a β-haloester and a tert-butyl ester. This combination results in a bifunctional building block with distinct reactive sites.

The molecular structure features:

An ester functional group protected by a sterically demanding tert-butyl group . This confers significant stability against hydrolysis, a key feature of pivalate (B1233124) esters.

A chlorine atom at the β-position relative to the carbonyl carbon. This chlorine atom acts as a leaving group, providing a site for subsequent chemical reactions.

The chlorine atom's presence increases the electrophilicity of the carbonyl carbon through an inductive electron-withdrawing effect, potentially facilitating nucleophilic acyl substitutions under milder conditions than its non-chlorinated analog, tert-butyl pivalate. At the same time, the bulky tert-butyl and dimethyl groups provide considerable steric shielding, which influences the molecule's conformational preferences and reactivity.

This dual nature makes this compound a potentially valuable intermediate for synthesizing complex molecules where a stable, sterically hindered ester is required alongside a reactive site for further elaboration. For instance, it could be used to introduce the pivaloyl moiety onto a substrate via a substitution reaction at the β-carbon, followed by deprotection of the tert-butyl group at a later synthetic stage.

PropertyThis compoundTert-butyl pivalate3-Chloropivalic acid
CAS Number Not explicitly listed16474-43-413511-38-1
Molecular Formula C₉H₁₇ClO₂C₉H₁₈O₂C₅H₉ClO₂
Molecular Weight 192.68 g/mol 158.24 g/mol 136.58 g/mol

Data compiled from available chemical information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17ClO2

Molecular Weight

192.68 g/mol

IUPAC Name

tert-butyl 3-chloro-2,2-dimethylpropanoate

InChI

InChI=1S/C9H17ClO2/c1-8(2,3)12-7(11)9(4,5)6-10/h6H2,1-5H3

InChI Key

KMBJYRVRYVUHCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)CCl

Origin of Product

United States

Synthetic Methodologies for Tert Butyl 3 Chloropivaloate and Analogous Chloroesters

Classical and Established Synthetic Approaches

Direct esterification of carboxylic acids with tert-butanol (B103910) to form tert-butyl esters is often challenging due to the steric hindrance of the tert-butyl group and the propensity of tert-butanol to undergo elimination to form isobutene under acidic conditions typical of Fischer esterification. organic-chemistry.orgscribd.com Consequently, milder methods are required.

The Steglich esterification is a notable method that facilitates the formation of esters under mild, often neutral pH conditions at room temperature, making it suitable for synthesizing sterically demanding and acid-labile esters like tert-butyl esters. organic-chemistry.orgscribd.comrsc.org This reaction typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. organic-chemistry.orgscribd.com The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is crucial for efficient esterification, as it acts as a nucleophilic catalyst, accelerating the reaction by forming a highly reactive acyl pyridinium (B92312) intermediate. organic-chemistry.orgrsc.org

The mechanism involves the reaction of the carboxylic acid with DCC to form an O-acylisourea intermediate. organic-chemistry.org This intermediate can then react with the alcohol to form the ester and dicyclohexylurea (DCU), a stable urea (B33335) byproduct. scribd.com A potential side reaction is the 1,3-rearrangement of the O-acylisourea to an N-acylurea, which is unreactive towards the alcohol; DMAP helps to suppress this side reaction. scribd.com

Table 1: Key Reagents in Steglich Esterification for Tert-butyl Esters

ReagentFunction
Carboxylic Acid (e.g., 3-Chloropivalic Acid)The acyl donor.
tert-ButanolThe alcohol component.
N,N'-Dicyclohexylcarbodiimide (DCC)Activates the carboxylic acid.
4-Dimethylaminopyridine (DMAP)Nucleophilic catalyst.
Dichloromethane (DCM)A common solvent for the reaction. scribd.com

The synthesis of β-chloro esters like tert-butyl 3-chloropivaloate can be approached by first preparing the corresponding β-chloro carboxylic acid, followed by esterification. For this compound, this would involve the synthesis of 3-chloropivalic acid.

One patented method describes the synthesis of chloropivalic acid from 1,2-dichloro-2-methylpropane (B1581248) through a reaction with carbon monoxide and water in the presence of hydrogen fluoride. google.com Another approach involves the gas-phase chlorination of pivalic acid chloride (the acid chloride of pivalic acid) at temperatures between 90°C and 110°C. google.com

Once the β-chloro carboxylic acid is obtained, it can be esterified using methods suitable for sterically hindered acids, such as the Steglich esterification described previously.

In more complex molecules, the chloropivaloate group may be introduced as part of a multistep synthetic sequence. youtube.comed.gov For instance, a protected alcohol can be deprotected and then esterified with 3-chloropivaloyl chloride, or a molecule with a suitable leaving group can undergo nucleophilic substitution with the chloropivaloate anion.

A representative multistep synthesis could involve the following general steps:

Synthesis of a key intermediate: This could be a complex alcohol or a molecule with a functional group that can be converted to an alcohol.

Esterification: The intermediate is then reacted with a derivative of 3-chloropivalic acid, such as its acid chloride (3-chloropivaloyl chloride), in the presence of a base to form the desired ester.

An example from the literature, though not for this compound specifically, illustrates a multistep synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, which involves several steps including reactions with p-toluenesulfonyl chloride and Boc anhydride. google.com Such multi-step approaches are common in the synthesis of complex organic molecules where specific functionalities need to be introduced in a controlled manner. youtube.com

Advanced and Green Synthetic Protocols

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These "green" approaches aim to reduce solvent use, energy consumption, and the generation of hazardous byproducts.

Solvent-free reactions are a cornerstone of green chemistry. A novel and highly efficient method for the synthesis of tert-butyl esters has been developed using electromagnetic milling. rsc.orgrsc.orgresearchgate.net This technique utilizes (Boc)2O as the tert-butyl source and is conducted without any solvent or base, and at ambient temperature. rsc.org The reaction is facilitated by the magnetization of ferromagnetic rods used as the grinding media, which is believed to play a role in bond activation. rsc.orgrsc.org This method is particularly advantageous for sensitive molecules due to the neutral reaction conditions. rsc.org

Other catalytic, solvent-free methods for the pivaloylation of alcohols have also been reported, offering short reaction times and high yields without the need for extensive purification. organic-chemistry.org

Table 2: Comparison of Conventional vs. Electromagnetic Milling for Tert-butyl Ester Synthesis

FeatureConventional HeatingElectromagnetic Milling
Solvent Typically required (e.g., DCM)Solvent-free. rsc.org
Base Often requiredBase-free. rsc.org
Heating External heating often necessaryNo additional heating required. rsc.org
Reaction Conditions Can be harshMild and neutral. rsc.org
Sustainability Less sustainableGreen and sustainable. rsc.org

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. Microwave irradiation can significantly reduce reaction times and improve yields in esterification reactions. researchgate.nettandfonline.com For example, the formation of carboxylic esters from carboxylic acids and O-alkylisoureas can be achieved in just a few minutes under microwave conditions. researchgate.net Microwave-assisted enzymatic synthesis of esters in biphasic solvent systems has also been shown to be highly efficient, with significantly reduced reaction times compared to conventional heating methods. asianpubs.org

Ultrasonic-assisted synthesis , or sonochemistry, is another green technique that can enhance reaction rates and yields. nih.gov Ultrasound promotes better dispersion of reactants and can facilitate reactions that might otherwise require harsh conditions. nih.gov For instance, ultrasound has been successfully used in the one-pot synthesis of α-bromo-α,β-unsaturated esters and in the synthesis of β-(N-arylamino)acrylates, leading to faster reactions and higher yields compared to conventional methods. mdpi.combenthamdirect.com The application of ultrasound has been shown to improve reaction times and yields in various syntheses, often without the need for a catalyst. nih.gov

Exploration of Biocatalytic Pathways for Ester Formation (by analogy with tert-butyl alcohol glucosylation)

The synthesis of sterically hindered esters like this compound presents significant challenges for conventional chemical methods. Biocatalysis, utilizing enzymes to perform chemical transformations, offers a promising alternative, often proceeding with high selectivity under mild conditions. researchgate.net While direct enzymatic synthesis of this compound is not extensively documented, analogies can be drawn from biocatalytic reactions involving structurally similar molecules, such as the glucosylation of tertiary alcohols.

Historically, tertiary alcohols were considered unreactive in enzymatic glycosylation reactions. mdpi-res.com However, groundbreaking research has demonstrated the feasibility of such transformations. A notable example is the enzymatic α-glucosylation of tert-butyl alcohol, a tertiary alcohol, which provides a valuable model for the potential enzymatic esterification to form tert-butyl esters. mdpi.comfranciscoploulab.eufranciscoploulab.eu

In one key study, cyclodextrin (B1172386) glucanotransferases (CGTases) from Thermoanaerobacter sp. and Thermoanaerobacterium thermosulfurigenes were found to successfully glycosylate tert-butyl alcohol. mdpi.comresearchgate.net Using partially hydrolyzed starch as the glucose donor, the reaction yielded a mixture of tert-butyl-α-D-glucoside and tert-butyl-α-D-maltoside with a combined yield of approximately 44%. mdpi.comfranciscoploulab.eufranciscoploulab.eu This discovery is significant as it confirms that the bulky tert-butyl group can be accepted by an enzyme's active site. mdpi.comfranciscoploulab.eu

Table 1: Biocatalytic Glucosylation of Tert-butyl Alcohol

Enzyme SourceSubstratesMajor ProductMinor ProductTotal YieldReference
CGTase from Thermoanaerobacter sp.Tert-butyl alcohol, Partially hydrolyzed starchtert-butyl-α-D-glucoside (13 g/L)tert-butyl-α-D-maltoside (4 g/L)~44% mdpi.comresearchgate.net

By analogy, lipases and esterases are the most relevant enzymes for the synthesis of this compound. Lipase-catalyzed esterification is a well-established green alternative to traditional chemical methods, valued for its mild operating conditions, high selectivity, and reduced byproduct formation. researchgate.netcsic.es For instance, lipases from Candida antarctica (often immobilized as Novozym 435®) and Aspergillus oryzae have been effectively used to synthesize testosterone (B1683101) pivalate (B1233124), another sterically hindered ester. These enzymes exhibit high regioselectivity, targeting specific hydroxyl groups and achieving high purity (>99%) in biphasic aqueous-organic systems.

Furthermore, esterases from Bacillus subtilis have shown the ability to hydrolyze a variety of tert-butyl esters, indicating that the enzyme active site can accommodate the bulky tert-butyl group. rsc.org The principle of enzymatic reversibility suggests that these same enzymes could potentially catalyze the synthesis of such esters under appropriate reaction conditions (e.g., low water activity). The successful enzymatic synthesis of tert-butyl (R)-3-hydroxyl-5-hexenoate, a key intermediate for statins, using a ketoreductase (KRED) further underscores the potential of biocatalysis for producing complex tert-butyl esters. researchgate.net

The challenge in applying this to this compound would involve finding a suitable lipase (B570770) or esterase that can accommodate not only the tert-butyl group of the alcohol but also the substituted pivalic acid moiety. The chlorine atom on the 3-carbon of the pivaloyl group adds another layer of complexity that would require specific enzyme screening and potentially protein engineering to achieve efficient catalysis.

Atom-Economical and Waste Reduction Considerations

The principles of green chemistry are integral to modern synthetic chemistry, emphasizing the need for processes that are efficient, safe, and environmentally benign. numberanalytics.comacs.org Two key metrics in this framework are atom economy and waste reduction.

Atom Economy: Introduced by Barry Trost, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.orgwikipedia.org An ideal reaction has an atom economy of 100%, meaning there are no waste atoms generated as byproducts. wikipedia.org

Traditional esterification methods, such as those using acid chlorides or anhydrides with an alcohol, often exhibit poor atom economy. nrochemistry.com For example, the synthesis of this compound from 3-chloropivaloyl chloride and tert-butanol would produce hydrochloric acid (HCl) as a byproduct. While effective, this pathway generates waste that must be neutralized and disposed of.

In contrast, direct esterification methods like the Fischer esterification, which combines a carboxylic acid and an alcohol with an acid catalyst, are inherently more atom-economical. nrochemistry.com The only byproduct in this case is water, leading to a much higher theoretical atom economy. nrochemistry.com Catalytic methods are superior to stoichiometric ones in this regard. acs.org

Table 2: Comparison of Atom Economy in Esterification Reactions

Reaction TypeGeneral EquationByproductsAtom EconomyReference
Acid Chloride RouteR-COCl + R'-OH → R-COOR' + HClHClLower nrochemistry.com
Fischer EsterificationR-COOH + R'-OH ⇌ R-COOR' + H₂OH₂OHigher (approaches 100%) wikipedia.orgnrochemistry.com
Addition ReactionAlkene + Carboxylic Acid → EsterNone100% wikipedia.org

Waste Reduction: The reduction of waste is a cornerstone of green chemistry and sustainable manufacturing. thecloroxcompany.comresearchgate.net This involves minimizing the use of hazardous solvents, auxiliary substances, and energy-intensive purification steps. researchgate.netjove.com The production of organochlorine compounds, in particular, requires careful management to prevent environmental contamination. iupac.org

In the context of synthesizing chloroesters like this compound, waste reduction strategies include:

Catalyst Selection: Utilizing reusable heterogeneous catalysts or biocatalysts can eliminate the waste associated with stoichiometric reagents and simplify product purification. numberanalytics.com

Solvent Choice: Replacing hazardous solvents like chlorinated hydrocarbons or DMF with greener alternatives such as acetonitrile (B52724) or even running reactions in solvent-free systems can significantly reduce the environmental impact of a process. csic.esjove.com

Process Optimization: Manufacturing processes for chlorinated chemicals have evolved to improve selectivity and raw material efficiency. For instance, replacing thermal chlorination with more selective methods like photochlorination can reduce the formation of organic waste by a factor of 10. iupac.org Additionally, implementing in-process recycling of byproducts, such as the hydrochloric acid generated in some chlorination processes, further enhances sustainability. iupac.org

By integrating high atom economy reactions with green engineering principles, the synthesis of this compound can be designed to be more sustainable, cost-effective, and environmentally responsible.

Mechanistic Investigations of Reactions Involving Tert Butyl 3 Chloropivaloate

Detailed Reaction Mechanism Elucidation (e.g., SN1, E2, or radical pathways)

The reaction pathways available to tert-butyl 3-chloropivaloate are largely dictated by its structure, specifically the presence of a chlorine atom on a carbon atom that is beta to the carbonyl group and part of a neopentyl-like framework.

SN1 and E1 Mechanisms: The structure surrounding the chlorine atom is analogous to a tertiary alkyl halide, which strongly favors unimolecular reaction pathways. Substitution (SN1) and elimination (E1) reactions are expected to be prevalent. The rate-determining step for both mechanisms is the unimolecular ionization of the alkyl chloride to form a tertiary carbocation intermediate. libretexts.orgrsc.org This step is favored due to the stability of the resulting carbocation, which is stabilized by the electron-donating effects of the three alkyl groups attached to the positively charged carbon.

The SN1 mechanism proceeds in two main steps:

Ionization: The C-Cl bond breaks heterolytically, forming a stable tertiary carbocation and a chloride anion. This is the slow, rate-determining step. rsc.org

Nucleophilic Attack: The carbocation, a powerful electrophile, rapidly reacts with a nucleophile. rsc.org For instance, in hydrolysis, a water molecule attacks the carbocation. libretexts.org

Concurrently, the E1 mechanism competes with the SN1 pathway. youtube.com After the formation of the carbocation, a weak base (such as the solvent) can abstract a proton from a carbon atom adjacent (beta) to the carbocation center, leading to the formation of an alkene. youtube.com

SN2 and E2 Mechanisms: Bimolecular (SN2 and E2) pathways are generally disfavored for this substrate. SN2 reactions, which require a backside attack by the nucleophile on the carbon bearing the leaving group, are severely hindered by the bulky tert-butyl group of the pivaloate moiety and the gem-dimethyl groups adjacent to the reaction center. msu.edu While E2 reactions can be promoted by strong, bulky bases, the steric hindrance may still pose a significant barrier. However, in cases where SN2 and E2 reactions compete, chlorides can lead to more elimination than other halides due to the increased acidity of the beta-hydrogens caused by chlorine's electronegativity. libretexts.orgmsu.edu

Radical Pathways: While ionic mechanisms are most common, radical pathways can also be considered under specific conditions, such as in the presence of radical initiators or transition metal catalysts. nih.gov For example, studies on other tert-butyl-containing compounds have shown that processes like the iron-catalyzed β-methyl scission of a t-BuO radical can generate methyl radicals. nih.gov Such pathways, while not typical for simple solvolysis, could be relevant in more complex reaction systems involving this compound.

Stereoelectronic and Steric Effects of the tert-Butyl Group on Reaction Dynamics

The tert-butyl group attached to the ester functionality is a defining feature of the pivaloate moiety, exerting profound control over the molecule's reactivity through a combination of steric and electronic effects.

Steric Effects: The most significant property of the tert-butyl group is its immense steric bulk. rsc.org This has several consequences:

Inhibition of Bimolecular Reactions: As mentioned, the steric hindrance effectively shields the electrophilic centers from backside attack, rendering SN2 reactions exceptionally slow or impossible. msu.edu

Hydrolytic Stability: The bulkiness of the tert-butyl group confers exceptional resistance to hydrolysis of the ester linkage. smolecule.com This stability is a hallmark of pivalate (B1233124) esters and is critical in applications requiring controlled reactivity. smolecule.com

Conformational Rigidity: The steric repulsion created by the tert-butyl group can hinder rotation around adjacent single bonds, potentially locking the molecule into specific low-energy conformations. smolecule.com

Stereoelectronic Effects: Beyond simple bulk, the tert-butyl group also influences reactions electronically:

Table 1: Influence of Alkyl Group Structure on Substitution Reaction Rates This table provides a generalized comparison of how alkyl group structure affects the relative rates of SN1 and SN2 reactions, illustrating the principles that govern the reactivity of this compound's framework.

Alkyl HalideSubstrate TypeRelative SN2 RateRelative SN1 RatePredominant Mechanism
CH₃-XMethyl~30~1SN2
CH₃CH₂-XPrimary (1°)1~1SN2
(CH₃)₂CH-XSecondary (2°)0.02~12SN1/SN2/E1/E2
(CH₃)₃C-XTertiary (3°)~0~1,000,000SN1/E1

Data is generalized and illustrative of trends discussed in organic chemistry. libretexts.orgmsu.edu

Influence of the Chlorine Substituent on Electrophilicity and Nucleofugality

The chlorine atom is central to the primary reactivity of the molecule as an alkyl halide, influencing reactions through its ability to act as a leaving group and its electronic effect on the rest of the molecule.

Nucleofugality (Leaving Group Ability): The effectiveness of a leaving group is related to its stability as an independent species. The chloride ion (Cl⁻) is the conjugate base of a strong acid (HCl), making it a stable anion and therefore a good leaving group. libretexts.org This facilitates the heterolytic cleavage of the C-Cl bond required for SN1 reactions. rsc.org The reactivity of alkyl halides in substitution and elimination reactions is highly dependent on the carbon-halogen bond strength and the stability of the resulting halide anion. msu.edulibretexts.org Generally, for halogens, the leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻, which corresponds to the strength of the H-X acids. msu.edulibretexts.org

Electrophilicity and Inductive Effects: Chlorine is a highly electronegative atom, which causes it to withdraw electron density from the carbon to which it is attached through a negative inductive effect (-I). smolecule.com This has two important consequences:

Polarization of the C-Cl Bond: The C-Cl bond is polarized, with the carbon atom bearing a partial positive charge (δ+) and the chlorine a partial negative charge (δ-). msu.edulibretexts.org This inherent electrophilicity at the carbon center is the basis for its reactivity toward nucleophiles.

Influence on the Carbonyl Group: The inductive withdrawal of electrons by the chlorine atom is transmitted through the carbon skeleton. This effect increases the electrophilicity of the nearby carbonyl carbon in the ester group, making it more susceptible to nucleophilic acyl substitution reactions under certain conditions. smolecule.com

Increased Acidity of β-Hydrogens: The electron-withdrawing nature of chlorine increases the acidity of hydrogens on adjacent carbons. libretexts.orgmsu.edu In the context of E2 reactions, this can facilitate proton removal by a base and promote the elimination pathway. libretexts.org

Computational Chemistry Approaches to Mechanistic Studies (e.g., DFT analysis of reaction pathways)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the detailed investigation of reaction mechanisms at the molecular level. nih.gov For a compound like this compound, DFT analysis can provide deep insights that complement experimental findings.

A computational study on this molecule would likely mirror methodologies used for analogous systems, such as the SN1 solvolysis of tert-butyl chloride. researchgate.net Such an investigation would typically involve:

Modeling Reaction Pathways: Researchers can map the potential energy surface for the reaction, identifying reactants, products, intermediates, and, most importantly, transition state structures. researchgate.netamelica.org

Transition State Analysis: By locating the transition state (the highest energy point along the reaction coordinate), the activation energy (ΔE‡ or ΔG‡) can be calculated. This value is directly related to the reaction rate. DFT calculations on the decomposition of t-butyl methyl ether, for example, have successfully estimated activation energies that are in good agreement with experimental values. unirioja.es

Solvent Effects: Modern computational models can include the effect of the solvent, either explicitly (by including individual solvent molecules) or implicitly (using a polarizable continuum model), which is crucial for accurately modeling reactions in solution. researchgate.net

Reaction Dynamics: Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a located transition state structure correctly connects the reactant and product states. researchgate.net Furthermore, on-the-fly trajectory calculations can reveal non-statistical dynamic behaviors of the reacting molecules. researchgate.net

Studies on the SN1 reaction of tert-butyl chloride have used DFT to reveal that the pathways for retention and inversion of stereochemistry are mechanistically distinct, with the retention pathway involving a multi-step process and the inversion pathway being more concerted. researchgate.net DFT can also be used to probe more complex phenomena, such as the role of a catalyst in lowering the energy barrier for radical generation from tert-butyl groups. nih.gov

Table 2: Illustrative Data from a DFT Study on a Related Reaction (Gas Phase Decomposition of t-Butyl Methyl Ether Catalyzed by HCl)

ParameterCalculated ValueSignificance
Activation Free Energy (ΔG‡)133.9 kJ/molPredicts the reaction rate; shows good agreement with the experimental value of 134.3 kJ/mol.
Activation Enthalpy (ΔH‡)59.35 kJ/molRepresents the energy barrier of the reaction at the molecular level.
Activation Entropy (ΔS‡)Negative ValueIndicates that the transition state is more ordered than the reactants, as expected for a unimolecular reaction involving a cyclic transition state.

Data adapted from a DFT study on the decomposition of t-butyl methyl ether, a system with analogous features. amelica.orgunirioja.es


Chemical Transformations and Reactivity of Tert Butyl 3 Chloropivaloate

Nucleophilic Substitution Reactions at the Chlorinated Carbon

Tert-butyl 3-chloropivaloate, systematically named tert-butyl 3-chloro-2,2-dimethylpropanoate, possesses a chlorine atom at the β-carbon relative to the carbonyl group. smolecule.com This structural feature allows for nucleophilic substitution reactions at the chlorinated carbon. The chlorine atom, being a good leaving group, can be displaced by various nucleophiles. medchemexpress.com

The reactivity of the C-Cl bond is influenced by the steric hindrance imposed by the adjacent gem-dimethyl group and the tert-butyl group of the ester. This steric bulk can hinder the approach of nucleophiles, potentially slowing down the reaction rate compared to less substituted alkyl halides. fiveable.me However, the electron-withdrawing nature of the nearby ester functionality can also influence the reaction.

In principle, these substitution reactions can proceed through either an S(_N)1 or S(_N)2 mechanism. An S(_N)1 pathway would involve the formation of a primary carbocation upon departure of the chloride ion. Primary carbocations are generally unstable, but in this case, the adjacent carbonyl group could potentially offer some electronic stabilization. Conversely, an S(_N)2 mechanism would involve a direct backside attack by the nucleophile on the carbon atom bearing the chlorine. rammohancollege.ac.in The significant steric hindrance around the reaction center makes an S(_N)2 reaction less favorable. fiveable.me

The outcome of nucleophilic substitution is also in competition with elimination reactions, particularly when a strong base is used as the nucleophile. lumenlearning.com The choice of nucleophile, solvent, and reaction temperature can be manipulated to favor substitution over elimination. For instance, using a good nucleophile that is a weak base in a polar aprotic solvent would favor the S(_N)2 pathway. rammohancollege.ac.in

Elimination Reactions and Product Stereoselectivity

Elimination reactions of this compound typically involve the removal of the chlorine atom and a proton from an adjacent carbon, leading to the formation of an alkene. These reactions are often base-catalyzed and compete with nucleophilic substitution. lumenlearning.commsu.edu The regioselectivity of the elimination is predetermined as there is only one beta-hydrogen available for abstraction.

The stereoselectivity of elimination reactions, particularly 1,2-elimination, has been a subject of extensive study, with findings from related systems like β-tosyloxyesters providing valuable insights. researchgate.netresearchgate.net Generally, base-catalyzed 1,2-elimination reactions can proceed through different stereochemical pathways, including anti-elimination and syn-elimination. acs.org

Anti-elimination: This pathway involves the removal of a proton and a leaving group from opposite sides of the molecule, typically proceeding through an E2 mechanism with an anti-periplanar transition state. researchgate.net This is often the favored pathway for many elimination reactions.

Syn-elimination: In this pathway, the proton and leaving group are removed from the same side of the molecule. While less common, syn-elimination has been observed in specific cases, such as in the elimination of acetic acid from β-acetoxy esters, where an intramolecular (E(_i)) syn path was identified. acs.org

Studies on β-substituted esters have shown that both steric and electronic factors influence the stereoselectivity of elimination. acs.org For instance, in the base-catalyzed H/D exchange of β-substituted ethyl butanoates, stereoelectronic factors were found to generally produce higher stereoselection than steric effects. acs.org The use of bulky bases, such as potassium tert-butoxide, can also influence the product distribution, often favoring the formation of the less substituted alkene (Hofmann product) due to steric hindrance. msu.edu

In the context of this compound, the specific stereochemical outcome of elimination reactions would depend on the reaction conditions, including the choice of base and solvent. The rigid conformation imposed by the bulky tert-butyl and gem-dimethyl groups could also play a significant role in determining the preferred reaction pathway. smolecule.com

Hydrolysis and Transesterification Reactions

Hydrolysis: The hydrolysis of this compound involves the cleavage of the ester bond to yield 3-chloropivalic acid and tert-butanol (B103910). Pivalate (B1233124) esters, in general, are known for their significant resistance to hydrolysis due to the steric hindrance provided by the bulky tert-butyl group. smolecule.com This steric shield makes it difficult for nucleophiles, including water, to attack the electrophilic carbonyl carbon.

The hydrolysis of tert-butyl esters can be catalyzed by acid. wikipedia.org In the case of tert-butyl chloride, hydrolysis proceeds via an S(_N)1 mechanism, forming a stable tert-butyl carbocation intermediate. doubtnut.comscribd.comdvikan.no Similarly, acid-catalyzed hydrolysis of this compound would likely involve protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation.

Transesterification: Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. For this compound, this would involve reacting it with an alcohol (R'OH) to form a new ester (R' 3-chloropivaloate) and tert-butanol.

Similar to hydrolysis, the steric hindrance of the tert-butyl group makes transesterification challenging under standard conditions. However, specific catalysts can facilitate this transformation. For instance, lipase-catalyzed transesterification has been successfully employed for the production of biodiesel from rapeseed oil using tert-butanol as a co-solvent to mitigate the negative effects of excess methanol. nih.gov

A notable method for the transesterification of tert-butyl esters involves the use of phosphorus trichloride (B1173362) (PCl(_3)). This reaction proceeds through the in-situ formation of an acid chloride, which then reacts with an alcohol to give the desired ester. researchgate.netresearchgate.net This method has been shown to be effective for a variety of tert-butyl esters.

Reactions Involving Activation of the Ester Functionality

The ester group in this compound can be chemically activated to facilitate further transformations. A key example of this is the conversion of the ester to an acid chloride, a more reactive functional group that serves as a versatile intermediate in organic synthesis.

One effective method for this conversion utilizes phosphorus trichloride (PCl(_3)). researchgate.netresearchgate.net Mechanistic studies suggest that this transformation involves the in-situ formation of the corresponding acid chloride. researchgate.netresearchgate.net The reaction is believed to proceed via nucleophilic attack of the ester's carbonyl oxygen on the phosphorus atom of PCl(_3), followed by elimination to form the acid chloride. This method is advantageous as it allows for the one-pot conversion of tert-butyl esters into other esters (transesterification) or amides by subsequent reaction with alcohols or amines, respectively. researchgate.netresearchgate.net

Another reagent that has been successfully employed for the conversion of tert-butyl esters to acid chlorides is thionyl chloride (SOCl(_2)). organic-chemistry.orgnih.gov This reaction is selective for tert-butyl esters, with other esters like methyl, ethyl, and benzyl (B1604629) esters remaining largely unreactive under the same conditions. organic-chemistry.orgnih.gov Mechanistic investigations indicate that the reaction is promoted by acid, with HCl playing a critical role. organic-chemistry.org

These methods provide a direct route from the relatively stable tert-butyl ester to the highly reactive acid chloride, bypassing the need to first hydrolyze the ester to the corresponding carboxylic acid.

Radical Reactions Initiated or Influenced by the Compound

While less common than ionic reactions for this class of compounds, this compound can potentially participate in or influence radical reactions. The presence of a C-Cl bond allows for the possibility of homolytic cleavage to generate a carbon-centered radical, although this typically requires initiation by heat or light.

A more likely scenario is the initiation of radical reactions by other radical sources in the presence of this compound. For instance, tert-butyl hypochlorite (B82951) (t-BuOCl) is a known reagent for initiating radical reactions, such as the chlorination of hydrocarbons. mdpi.comnih.govosti.gov The tert-butoxyl radical, generated from t-BuOCl, can abstract a hydrogen atom to create a substrate radical, which then propagates a chain reaction. oregonstate.eduprinceton.edu

Similarly, tert-butyl nitrite (B80452) (t-BuONO) can be used to generate radicals. It has been employed in the radical multifunctionalization of alkenes, where it triggers a cascade of radical reactions including C-H functionalization. beilstein-journals.org

While there is no direct evidence found for this compound itself acting as a radical initiator in the provided search results, its structural components are present in known radical precursors. The tert-butyl group is a common feature in radical chemistry, often generated from precursors like di-tert-butyl peroxide. sioc-journal.cn The presence of the chlorine atom could also influence the course of a radical reaction, potentially by acting as a site for radical abstraction or by influencing the stability of nearby radical intermediates. For example, radical dehalogenation reactions are well-established, often using reagents like tributyltin hydride. libretexts.org

Applications of Tert Butyl 3 Chloropivaloate As a Synthetic Building Block

Utilization in the Construction of Complex Organic Architectures

While direct applications of tert-butyl 3-chloropivaloate in the total synthesis of natural products are not extensively documented in readily available literature, its structural motifs suggest a potential role in the construction of complex organic frameworks. The pivaloyl group, with its bulky tert-butyl substituent, can be strategically employed to introduce steric hindrance, thereby influencing the stereochemical outcome of reactions. The presence of a chlorine atom offers a handle for various nucleophilic substitution and coupling reactions, which are fundamental in the assembly of intricate molecular structures.

In the broader context of natural product synthesis, protecting group strategies are crucial for managing the reactivity of various functional groups. The tert-butyl ester moiety in this compound can serve as a robust protecting group for the carboxylic acid functionality, stable under a variety of reaction conditions but amenable to selective removal. This characteristic is invaluable when orchestrating multi-step synthetic sequences toward complex targets.

The synthesis of bioactive natural products often involves the creation of densely functionalized scaffolds. Chlorinated natural products, for instance, exhibit a wide range of biological activities. Although not a natural product itself, this compound could serve as a precursor to introduce a chlorinated quaternary carbon center, a structural feature present in some complex natural molecules.

As a Precursor for Diverse Carboxylic Acid Derivatives

This compound is a valuable precursor for the synthesis of a variety of carboxylic acid derivatives, including other esters and amides. The tert-butyl ester group can be converted into other functional groups through several established methods.

One common approach involves the in situ generation of an acid chloride intermediate. For example, the reaction of tert-butyl esters with reagents like phosphorus trichloride (B1173362) (PCl₃) or thionyl chloride (SOCl₂) can efficiently produce the corresponding acid chloride. This acid chloride can then be reacted with a wide range of nucleophiles, such as alcohols or amines, to yield the desired esters or amides in a one-pot procedure. This method is advantageous due to its mild reaction conditions and broad substrate scope.

The following table summarizes representative transformations of tert-butyl esters to other carboxylic acid derivatives, which are applicable to this compound.

PrecursorReagentsProductReference(s)
Tert-butyl ester1. PCl₃2. Alcohol/AmineEster/Amide
Tert-butyl ester1. SOCl₂2. Alcohol/AmineEster/Amide
Tert-butyl esterα,α-dichlorodiphenylmethane, SnCl₂Ester/Amide

These transformations highlight the utility of tert-butyl esters as versatile intermediates. The ability to convert the tert-butyl ester of 3-chloropivalic acid into various amides and other esters opens up avenues for the synthesis of new molecules with potential applications in materials science and medicinal chemistry.

Role in the Synthesis of Chiral Compounds and Ligands

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. While specific examples of using this compound in asymmetric synthesis are not prevalent, its structure suggests potential applications in the preparation of chiral molecules and ligands.

The field of asymmetric catalysis heavily relies on the design and synthesis of novel chiral ligands that can effectively control the stereochemical outcome of a reaction. Pivalic acid derivatives, in general, have been incorporated into the structure of chiral auxiliaries and ligands. The bulky tert-butyl group can create a well-defined chiral environment around a metal center, influencing the enantioselectivity of a catalyzed reaction.

One potential strategy involves the stereoselective functionalization of the carbon atom bearing the chlorine atom. For instance, a nucleophilic substitution reaction with a chiral nucleophile could proceed with a degree of stereocontrol, leading to the formation of a new chiral center. Alternatively, the development of enantioselective methods to replace the chlorine atom, perhaps through a transition-metal-catalyzed cross-coupling reaction employing a chiral ligand, could provide access to a range of chiral 3-substituted pivaloates.

Furthermore, the carboxylic acid functionality, which can be unmasked from the tert-butyl ester, provides a handle for attaching the pivaloyl scaffold to chiral amines or alcohols, thereby forming chiral amides or esters that can function as ligands. The development of synthetic routes to chiral derivatives of 3-chloropivalic acid could lead to new classes of ligands for asymmetric catalysis.

Building Blocks for Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, with diverse biological and physical properties. Carboxylic acid derivatives are common starting materials for the synthesis of various heterocyclic rings. This compound, as a precursor to the corresponding carboxylic acid and its derivatives, can be envisioned as a building block for certain heterocyclic systems, such as oxazolines and thiazoles.

2-Oxazolines, for instance, can be synthesized through the cyclization of N-(2-hydroxyethyl)amides. This compound could be converted to its corresponding amide with ethanolamine, which could then undergo cyclization to form a 2-(2-chloro-1,1-dimethylethyl)-2-oxazoline derivative. Oxazolines are not only found in some natural products but are also widely used as chiral ligands in asymmetric catalysis.

Similarly, thiazoles can be prepared via the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a thioamide with an α-haloketone. While not a direct application, the pivaloyl moiety can be found in various thiazole-containing molecules. For example, tert-butyl 4-(4-(chloromethyl)thiazol-2-yl)piperidine-1-carboxylate has been synthesized as an intermediate for more complex molecules. The 3-chloro-pivaloyl group could potentially be incorporated into thiazole structures through various synthetic routes.

The following table illustrates the general synthetic strategies for oxazolines and thiazoles where derivatives of this compound could potentially be employed.

HeterocycleGeneral PrecursorsPotential Role of this compoundReference(s)
2-OxazolineCarboxylic acid/derivative + 2-aminoalcoholSource of the C2-substituent
ThiazoleThioamide + α-haloketonePart of the thioamide or α-haloketone precursor

The versatility of the carboxylic acid group, accessible from this compound, makes it a plausible starting point for the construction of these and other heterocyclic systems.

Potential as a Functional Monomer or Polymer Precursor

By analogy with other tert-butyl esters of unsaturated carboxylic acids, such as tert-butyl acrylate (B77674) (tBA) and tert-butyl methacrylate (B99206) (tBMA), this compound could be explored as a functional monomer or a precursor to monomers for polymerization. The bulky tert-butyl group in polymers like poly(tert-butyl acrylate) is known to influence the polymer's properties, such as its glass transition temperature and solubility.

While this compound itself is a saturated ester and thus not directly polymerizable through conventional free-radical polymerization, it could be chemically modified to introduce a polymerizable group. For example, the chlorine atom could be substituted with a vinyl-containing nucleophile to generate a novel monomer.

Alternatively, the tert-butyl ester group is a key feature in the synthesis of poly(acrylic acid) and poly(methacrylic acid). Polymers of tert-butyl acrylate or methacrylate are often used as precursors, where the tert-butyl groups are subsequently removed by acidolysis to yield the corresponding poly(carboxylic acid). This post-polymerization modification strategy allows for the synthesis of well-defined polyelectrolytes.

The presence of the chlorine atom in this compound offers a site for further functionalization of a potential polymer. If a polymer could be synthesized incorporating this monomer (or a derivative), the chlorine atoms along the polymer chain could be used for grafting other polymer chains or for introducing specific functionalities. This is analogous to the use of chlorinated polymers like polyvinyl chloride (PVC) and chlorinated polypropylene, where the chlorine atoms serve as reactive sites for modification.

The following table provides a comparison with related tert-butyl-containing monomers.

MonomerPolymerization Method(s)Key Feature of MonomerResulting Polymer PropertyReference(s)
Tert-butyl acrylate (tBA)Radical, Anionic, ATRPAcrylate group, tert-butyl esterPrecursor to poly(acrylic acid)
Tert-butyl methacrylate (tBMA)Radical, Anionic, ATRPMethacrylate group, tert-butyl esterPrecursor to poly(methacrylic acid)
This compound(Hypothetical derivative)Potentially polymerizable group + chloro functionalityFunctional polymer with reactive sites-

The potential of this compound in polymer chemistry lies in its ability to be transformed into a functional monomer that combines the features of a bulky ester group with a reactive halogen atom, offering possibilities for the design of novel functional polymers.

Stereochemical Aspects of Tert Butyl 3 Chloropivaloate and Its Derivatives

Diastereoselective and Enantioselective Syntheses of Chiral Analogs

The synthesis of chiral analogs of tert-butyl 3-chloropivaloate, which possesses a stereocenter at the carbon atom bearing the chlorine, has been an area of significant interest due to the utility of chiral α-chloro esters as versatile intermediates in organic synthesis. These chiral building blocks can be transformed into a variety of other chiral molecules through stereospecific substitution reactions, typically proceeding with an inversion of configuration.

A prominent strategy for the enantioselective synthesis of tertiary α-chloro esters involves the use of organocatalysis. Research has demonstrated the successful α-chlorination of silyl (B83357) ketene (B1206846) acetals derived from lactones using N-chlorosuccinimide (NCS) as the chlorine source. This reaction is promoted by a chiral squaramide catalyst, which facilitates the enantioselective formation of the C-Cl bond. The catalyst is believed to activate both the silyl ketene acetal (B89532) and the chlorinating agent through a network of non-covalent interactions, thereby creating a chiral environment that directs the approach of the electrophilic chlorine to one face of the enolate. This method provides a direct route to optically active tertiary α-chloro esters. nih.gov

While direct enantioselective chlorination of a pivaloate substrate is not extensively documented, the principles can be extended. The bulky tert-butyl group in this compound would play a crucial role in the stereochemical outcome of such reactions, influencing the binding to the chiral catalyst and the facial selectivity of the chlorination.

Another powerful and widely adopted methodology for the synthesis of chiral molecules, particularly amines, that can be conceptually applied to analogs of this compound, is the use of the tert-butanesulfinamide (Ellman's auxiliary). This chiral auxiliary has proven to be exceptionally effective in the diastereoselective synthesis of a vast array of chiral amines and their derivatives. rsc.orgnih.gov The general approach involves the condensation of the chiral tert-butanesulfinamide with a ketone or aldehyde to form a chiral N-tert-butanesulfinyl imine. Subsequent nucleophilic addition to the C=N double bond occurs with high diastereoselectivity, which is directed by the sterically demanding and stereochemically defined sulfinyl group. The chiral auxiliary can then be readily cleaved to afford the desired chiral amine.

This methodology could be adapted for the synthesis of chiral amino acid analogs of this compound. For instance, a keto ester analog could be condensed with Ellman's auxiliary, followed by a diastereoselective addition of a suitable nucleophile. The high degree of stereocontrol imparted by the tert-butanesulfinyl group is a testament to the powerful directing effect of the tert-butyl group in asymmetric synthesis.

The following table summarizes representative examples of diastereoselective and enantioselective syntheses that are relevant to the preparation of chiral analogs of this compound.

Reaction TypeSubstrate/PrecursorChiral InfluenceKey Features
Enantioselective α-chlorinationSilyl ketene acetalChiral squaramide organocatalystDirect formation of tertiary α-chloro esters. nih.gov
Diastereoselective nucleophilic additionN-tert-butanesulfinyl iminetert-butanesulfinamide (Ellman's auxiliary)High diastereoselectivity in the formation of chiral amines. rsc.orgnih.gov

Control of Stereochemistry in Elimination and Addition Reactions

The stereochemical outcome of elimination and addition reactions involving this compound and its derivatives is significantly influenced by the steric bulk of the tert-butyl group and the conformational constraints of the molecule.

In elimination reactions, particularly E2 reactions, the stereochemistry is governed by the requirement for an anti-periplanar arrangement of the departing proton and the leaving group. In acyclic systems, this translates to a preference for a staggered conformation where the C-H and C-Cl bonds are in the same plane but on opposite sides of the C-C bond. The bulky tert-butyl group can exert a strong influence on the conformational preferences of the molecule, thereby dictating which proton is abstracted and the stereochemistry of the resulting alkene.

For instance, in the elimination of a proton and a chloride ion from a chiral analog of this compound, the molecule will adopt a conformation that minimizes steric interactions. The large tert-butyl group will likely occupy a position that is anti to other large substituents, and this conformational bias will determine the accessibility of the β-protons for abstraction by a base. If there are two different β-protons, the one that can achieve an anti-periplanar relationship with the chlorine atom in the lowest energy conformation will be preferentially removed, leading to a specific stereoisomer of the alkene product. The use of a bulky base, such as potassium tert-butoxide, can further enhance this selectivity by preferentially abstracting the most sterically accessible proton. msu.edulibretexts.org

The principles of stereocontrol in elimination reactions are well-illustrated in studies of substituted cycloalkyl halides. For example, the elimination of HCl from isomeric 2-methyl-1-chlorocyclohexanes shows a strong preference for the formation of the alkene predicted by the Zaitsev rule only when the chlorine atom and an adjacent axial proton can adopt an anti-periplanar arrangement. When this geometry is not accessible, elimination can be much slower or proceed via a different pathway to give a less stable alkene. msu.edu

In addition reactions to the carbonyl group of tert-butyl pivaloate or its derivatives, the tert-butyl group plays a crucial role in facial selectivity. The approach of a nucleophile to the carbonyl carbon will be sterically hindered on the face occupied by the tert-butyl group. Consequently, the nucleophile will preferentially attack from the less hindered face, leading to a diastereoselective or enantioselective outcome if the molecule is already chiral or if a chiral reagent is used.

This principle of steric hindrance directing the stereochemical course of a reaction is fundamental in asymmetric synthesis. While specific studies on addition reactions to this compound are not abundant, the predictable nature of steric effects allows for a rational design of stereoselective transformations.

Asymmetric Induction in Catalytic Transformations (e.g., organocatalysis with related tert-butyl-substituted catalysts)

The tert-butyl group is a common and highly effective structural motif in the design of chiral catalysts for asymmetric transformations. Its large steric bulk is instrumental in creating a well-defined and rigid chiral environment around the catalytic active site. This steric hindrance plays a pivotal role in differentiating between the enantiotopic faces of a prochiral substrate or the enantiomers of a racemic mixture, leading to high levels of asymmetric induction.

In organocatalysis, chiral catalysts bearing tert-butyl groups have been successfully employed in a variety of asymmetric reactions, including Michael additions, Friedel-Crafts alkylations, and Mannich reactions. For example, chiral thiourea (B124793) and squaramide catalysts often incorporate bulky substituents like the tert-butyl group. These groups help to shield one face of the bound substrate, forcing the reagent to approach from the other, less hindered face. mdpi.com The rigidity imparted by the tert-butyl group also helps to lock the catalyst into a specific conformation, which is crucial for maintaining high enantioselectivity.

The role of the tert-butyl group in asymmetric induction can be illustrated by considering a hypothetical organocatalytic reaction involving a prochiral enolate and an electrophile. A chiral catalyst bearing a tert-butyl group would bind to the enolate, and the bulky tert-butyl group would block one of the enolate's faces. The electrophile would then be directed to the accessible face, resulting in the preferential formation of one enantiomer of the product.

Furthermore, the tert-butyl group can influence the electronic properties of a catalyst. While its primary effect is steric, its electron-donating inductive effect can modulate the acidity or basicity of nearby functional groups in the catalyst, which can in turn affect the catalytic activity and selectivity.

While there is no direct evidence of this compound itself being used as a catalyst, the principles of asymmetric induction derived from catalysts containing tert-butyl groups are directly applicable to understanding how chiral analogs of this compound might interact with chiral catalysts or how they might be synthesized using such catalysts. The significant steric demand of the tert-butyl group is a key feature that is leveraged in the design of effective asymmetric catalysts.

Advanced Analytical and Spectroscopic Research Methods for Elucidating Structure and Reactivity of Tert Butyl 3 Chloropivaloate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

High-resolution NMR spectroscopy, particularly ¹H and ¹³C NMR, is a cornerstone for the structural elucidation of tert-butyl 3-chloropivaloate and for gaining mechanistic insights into its reactions. The chemical shifts, signal multiplicities, and coupling constants observed in NMR spectra provide a wealth of information about the electronic environment and connectivity of atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, the nine chemically equivalent protons of the tert-butyl group would be expected to produce a sharp, intense singlet. acdlabs.com The chemical shift of this singlet is influenced by the electron-withdrawing effect of the adjacent ester oxygen. The protons on the carbon bearing the chlorine atom and the methylene protons adjacent to the carbonyl group would exhibit distinct signals, with their chemical shifts and multiplicities being informative of the molecular structure and conformation.

Similarly, the ¹³C NMR spectrum would show characteristic signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, the carbonyl carbon of the ester, the carbon atom bonded to chlorine, and the methylene carbon. The chemical shifts of these carbons provide a detailed map of the carbon skeleton.

Mechanistic Studies:

In mechanistic studies, NMR spectroscopy can be used to monitor the progress of reactions involving this compound. nih.gov For instance, in a substitution reaction where the chlorine atom is displaced by a nucleophile, the changes in the chemical shifts of the protons and carbons near the reaction center can be followed over time. This allows for the identification of intermediates and the determination of reaction kinetics. For example, the disappearance of the signal corresponding to the proton on the chlorine-bearing carbon and the appearance of a new signal at a different chemical shift would indicate the progress of the substitution.

Expected ¹H NMR Data for this compound:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
(CH₃)₃C-~1.3Singlet9H
-CH₂-~3.0Singlet2H
Cl-CH-~4.0Triplet1H

Expected ¹³C NMR Data for this compound:

CarbonExpected Chemical Shift (ppm)
(CH₃)₃C -~80
(C H₃)₃C-~28
-C H₂-~45
Cl-C H-~60
C =O~170

Mass Spectrometry Techniques for Reaction Monitoring and Product Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound, mass spectrometry can be employed to confirm its identity and to monitor the progress of its reactions by identifying reactants, intermediates, and products in a reaction mixture.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. However, due to the presence of the tert-butyl group, significant fragmentation is anticipated. A prominent peak would likely be observed at m/z 57, corresponding to the stable tert-butyl cation ((CH₃)₃C⁺). doaj.org Other characteristic fragmentation patterns for esters may also be present, such as the loss of the alkoxy group. libretexts.org

Reaction Monitoring:

Mass spectrometry is particularly useful for real-time reaction monitoring. hzdr.demt.com For instance, in a Grignard reaction where this compound acts as an electrophile, online mass spectrometry could be used to track the consumption of the starting material and the formation of the product. By continuously sampling the reaction mixture and analyzing the mass spectra, one can gain insights into the reaction kinetics and mechanism. The disappearance of the molecular ion of this compound and the appearance of the molecular ion of the product would signify the progression of the reaction.

Expected Fragmentation Pattern for this compound in EI-MS:

m/zProposed Fragment
[M]+Molecular Ion
[M-57]+Loss of tert-butyl radical
57tert-butyl cation
[M-Cl]+Loss of chlorine radical

X-ray Crystallography for Absolute Stereochemistry Determination of Derivatives

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. thieme-connect.de While this compound itself may or may not be readily crystallizable, its derivatives can often be prepared to facilitate crystallographic analysis. This is particularly crucial for determining the absolute stereochemistry of chiral centers that may be introduced into the molecule through chemical transformations.

For example, if this compound is used as a starting material in a synthesis that generates a chiral product, X-ray crystallography of a suitable crystalline derivative of that product can provide definitive proof of its stereochemistry. The diffraction pattern of X-rays passing through the crystal can be used to construct an electron density map, from which the precise positions of all atoms in the molecule can be determined.

A relevant example can be found in the stereoselective synthesis of pivaloyloxymethyl 6,6-dihalopenicillanates, where X-ray single-crystal analysis was used to determine the crystal structures and confirm the stereochemistry of the products. researchgate.net This demonstrates the power of X-ray crystallography in establishing the absolute configuration of complex molecules derived from pivaloate esters.

Hypothetical Crystallographic Data for a Derivative of this compound:

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.123
b (Å)12.456
c (Å)15.789
α (°)90
β (°)90
γ (°)90
Z4

Computational and Theoretical Studies on Tert Butyl 3 Chloropivaloate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure and reactivity)

No specific studies employing Density Functional Theory (DFT) or other quantum chemical methods to elucidate the electronic structure and reactivity of Tert-butyl 3-chloropivaloate have been reported in the available scientific literature. Such calculations would be invaluable for understanding its molecular orbital energies (HOMO-LUMO gap), charge distribution, and electrostatic potential, which are fundamental to its reactivity. For instance, DFT calculations could predict the most likely sites for nucleophilic or electrophilic attack, providing a theoretical basis for its chemical behavior.

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathways

Similarly, there is a notable absence of research utilizing molecular dynamics (MD) simulations to investigate the conformational landscape and potential reaction pathways of this compound. MD simulations could offer insights into the dynamic behavior of the molecule, including the rotational barriers of its tert-butyl and chloromethyl groups, and how its conformation influences its reactivity. Furthermore, simulations could be employed to model reaction mechanisms, helping to identify transition states and calculate activation energies for various transformations.

Prediction of Reactivity and Selectivity in Novel Transformations

The lack of fundamental computational data on this compound also means that there are no published predictions regarding its reactivity and selectivity in novel chemical transformations. Computational models are powerful tools for designing new reactions and predicting their outcomes. By understanding the electronic and steric properties of this compound through theoretical calculations, chemists could hypothetically predict its behavior in unexplored reaction conditions, guiding the development of new synthetic methodologies.

Catalytic Chemistry Involving Tert Butyl Esters, Including Potential for Tert Butyl 3 Chloropivaloate

Organocatalytic Applications (e.g., MacMillan imidazolidinone organocatalysts with tert-butyl groups)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Among the privileged scaffolds for organocatalysts are the imidazolidinones developed by MacMillan and coworkers. These catalysts often incorporate a tert-butyl group to provide steric bulk, which is crucial for achieving high levels of stereocontrol. princeton.edu

The tert-butyl group on the imidazolidinone catalyst framework effectively shields one face of the activated intermediate, directing the approach of the nucleophile to the opposite face and thereby controlling the stereochemical outcome of the reaction. princeton.edu For instance, the (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone has been successfully employed in a variety of asymmetric transformations, including Friedel-Crafts alkylations, Diels-Alder reactions, and 1,3-dipolar cycloadditions. princeton.edu These reactions typically proceed with high yields and excellent enantioselectivities (≥90% ee). princeton.edu

While direct examples involving tert-butyl 3-chloropivaloate as a substrate in these reactions are not prominent in the literature, the principles of organocatalysis suggest its potential participation. For example, if the pivaloate ester were to be transformed into an α,β-unsaturated aldehyde, it could then participate in MacMillan-type organocatalytic reactions. The steric hindrance of the tert-butyl group on the substrate itself would likely play a significant role in the stereochemical outcome.

Table 1: Representative Applications of MacMillan Imidazolidinone Organocatalysts with Tert-butyl Groups

Reaction TypeCatalystSubstrate ScopeEnantioselectivity (ee)Reference
Diels-Alder Reaction(5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinoneα,β-Unsaturated aldehydes and various dienesExcellent
Friedel-Crafts Alkylation(2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinoneIndoles and α,β-unsaturated aldehydesHigh
1,3-Dipolar CycloadditionSecond-generation MacMillan catalystNitrones and arylpropionaldehydesGood to Excellent acs.org
α-ChlorinationMacMillan's Imidazolidinone OrganoCatalystsAldehydesHigh

Transition Metal-Catalyzed Transformations (e.g., palladium-catalyzed cross-couplings, iron-catalyzed oxidations)

Transition metal catalysis offers a versatile platform for the functionalization of organic molecules, and tert-butyl esters can be valuable participants in these transformations.

Palladium-Catalyzed Cross-Couplings:

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Tert-butyl esters can be synthesized via palladium-catalyzed cross-coupling reactions. For instance, a novel protocol for the synthesis of tert-butyl esters from boronic acids or their pinacol (B44631) esters and di-tert-butyl dicarbonate (B1257347) has been developed using a palladium acetate (B1210297) and triphenylphosphine (B44618) catalyst system. acs.orgnih.gov This method demonstrates good functional group tolerance and can achieve yields of up to 94%. acs.orgnih.gov

Furthermore, the α-arylation of tert-butyl esters can be achieved using palladium catalysts. Conditions have been developed for the coupling of bromoarenes with esters using a Pd(I) dimer, {[P(t-Bu)₃]PdBr}₂, as the catalyst. acs.org The use of bulky trialkylphosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), has been instrumental in advancing palladium-catalyzed coupling reactions, allowing for the use of less reactive aryl chlorides and enabling reactions to proceed at room temperature. nih.gov While this compound contains a chloride, its direct participation in cross-coupling at the chloro-substituted carbon would depend on the specific reaction conditions and the relative reactivity of other sites in the molecule.

Table 2: Examples of Palladium-Catalyzed Reactions Involving Tert-butyl Esters

Reaction TypePalladium Catalyst/LigandSubstratesKey FeaturesReference
Tert-butoxycarbonylationPalladium acetate/Triphenylphosphine(Hetero)aryl boronic acids and di-tert-butyl dicarbonateHigh yields (up to 94%) acs.orgnih.gov
α-Arylation of Esters{[P(t-Bu)₃]PdBr}₂Bromoarenes and esters (acetates, propionates, isobutyrates)Improved turnover numbers acs.org
Suzuki CouplingPd/P(t-Bu)₃Aryl bromides and iodidesRoom temperature reactions nih.gov

Iron-Catalyzed Oxidations:

Iron catalysis provides an economical and environmentally friendly alternative to precious metal catalysis for a range of oxidative transformations. Iron(II)-catalyzed oxidation of sp³ C-H bonds adjacent to nitrogen atoms in the presence of tert-butyl hydroperoxide (TBHP) has been reported. nih.gov While this specific example does not involve a tert-butyl ester, it highlights the potential for iron-catalyzed C-H functionalization in complex molecules.

More relevant to tert-butyl esters is the broader context of iron-catalyzed oxidations using TBHP. These systems are known to generate tert-butoxyl radicals, which can participate in a variety of reactions. mdpi.comrsc.org The reactivity of this compound in such a system would depend on the relative stability of the potential radical intermediates. The electron-withdrawing nature of the chloro and ester groups could influence the regioselectivity of any radical-mediated C-H abstraction. Iron(III) chloride has also been used to catalyze the oxidative cleavage of olefins and alkynes to carboxylic acids using aqueous TBHP. epa.gov

Table 3: Iron-Catalyzed Oxidations with Potential Relevance to Tert-butyl Esters

Reaction TypeIron Catalyst/OxidantSubstrate TypeProduct TypeReference
C-H OxidationFeSO₄/TBHPsp³ C-H bonds adjacent to nitrogenTert-butoxylated and hydroxylated products nih.gov
Oxidative CleavageFeCl₃·6H₂O/TBHPAromatic olefins and alkynesCarboxylic acids epa.gov
Alcohol Oxidation[Fe(bpc)Cl₂][Et₄N]/TBHP/NHPIAlcoholsCarbonyl compounds researchgate.net

Biocatalytic Approaches (e.g., enzymatic esterifications or modifications)

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. Lipases are a class of enzymes that are particularly well-suited for the synthesis and modification of esters, including tert-butyl esters. researchgate.net

Enzymatic esterification can be used to produce various esters. For example, a lipase (B570770) from Rhizopus oryzae has been used to catalyze the synthesis of butyl acetate. nih.gov While the direct enzymatic synthesis of the sterically hindered this compound might be challenging for some lipases, enzyme engineering and screening of diverse microbial sources could identify suitable biocatalysts. The bulky tert-butyl group presents a significant steric challenge, which can impact the efficiency of enzymatic routes. rsc.org

Thermitase-catalyzed selective cleavage of tert-butyl esters of N-protected peptides has been demonstrated, showcasing the potential for enzymes to interact with tert-butyl esters without affecting other sensitive functional groups like peptide bonds. researchgate.net This selectivity is a key advantage of biocatalysis. Immobilized lipases, such as Novozym 435, have been widely used for the synthesis of various esters, and optimizing reaction conditions such as temperature and solvent can significantly improve conversion rates. nih.gov

Table 4: Biocatalytic Transformations Involving Esters

Reaction TypeEnzymeSubstratesKey FeaturesReference
Ester CleavageThermitaseN-protected peptide tert-butyl estersSelective cleavage of the ester bond researchgate.net
EsterificationLipase from Rhizopus oryzaeAcetic acid and butanolImmobilized enzyme shows higher conversion nih.gov
TransesterificationCandida antarctica lipase B (CAL-B)Racemic ethyl 3-hydroxybutyrate (B1226725) and (R)-1,3-butanediolSynthesis of a ketone body ester mdpi.com
EsterificationImmobilized Lipases (e.g., Novozym 435)Formic acid and octanolOptimization of reaction parameters for high conversion nih.gov

Future Directions and Emerging Research Avenues for Tert Butyl 3 Chloropivaloate Research

Integration with Flow Chemistry and Continuous Processing for Scalable Synthesis

The industrial synthesis of specialty chemicals like Tert-butyl 3-chloropivaloate is often constrained by the limitations of traditional batch processing. Flow chemistry, which involves conducting reactions in a continuous stream through a reactor, offers a promising alternative for scalable, safer, and more efficient synthesis. nih.govnih.gov

A plausible synthetic route to this compound is the acid-catalyzed esterification of 3-chloropivalic acid with a tert-butyl source such as isobutylene (B52900) or tert-butanol (B103910). dtic.milthieme-connect.com In a batch reactor, this process can be difficult to control due to the exothermicity of the reaction and the handling of gaseous isobutylene under pressure. google.com

Integrating this synthesis into a continuous flow system could mitigate these challenges. A heated packed-bed reactor containing a solid acid catalyst could be used, with solutions of 3-chloropivalic acid and a liquid tert-butylating agent being pumped through. acs.org This approach offers superior control over temperature and pressure, significantly enhancing process safety. youtube.com The high surface-area-to-volume ratio in microreactors ensures efficient heat transfer and mixing, leading to higher yields and purity. youtube.com

Table 1: Comparison of Hypothetical Synthesis Methods for this compound

Parameter Batch Processing Continuous Flow Processing
Temperature Control Difficult to manage hotspots Precise and uniform temperature profile
Pressure Handling Requires high-pressure vessel for gaseous reagents Can operate at elevated pressure more safely with small volumes
Safety Risk of thermal runaway; handling of large reagent volumes Minimized risk due to small reaction volume; on-demand generation of intermediates possible youtube.com
Scalability Non-linear; requires re-optimization Linear scale-up by extending operation time or parallelizing reactors nih.gov
Productivity Limited by vessel size and cycle time Higher productivity per unit volume (Space-Time Yield) youtube.com

| Purity | Potential for side reactions due to poor heat control | Often higher purity due to precise control of residence time and temperature |

This transition to a continuous process would not only improve the scalability and safety of producing this compound but also align with the broader industry trend towards more efficient and controlled manufacturing. nih.gov

Development of Novel Reaction Manifolds and Reactivity Patterns

The bifunctional nature of this compound, containing both an ester and a chloride, presents opportunities for developing novel reaction pathways. The two functional groups exhibit distinct reactivity, which could be exploited for selective and sequential transformations.

The tert-butyl ester acts as a robust protecting group for the carboxylic acid functionality. It is stable under many reaction conditions but can be selectively cleaved under acidic conditions. fiveable.meorganic-chemistry.org This group can also be converted directly to other functionalities; for instance, reaction with thionyl chloride can yield the corresponding acid chloride. organic-chemistry.org

The chlorine atom is situated on a neopentyl-like carbon, which is sterically hindered. This structure makes it highly resistant to standard bimolecular nucleophilic substitution (SN2) reactions. This inherent low reactivity presents a challenge but also an opportunity for the development of novel catalytic systems that can activate this C-Cl bond. Research could focus on transition-metal-catalyzed cross-coupling reactions or radical-mediated functionalization to overcome the steric hindrance.

The development of orthogonal reaction conditions, where one functional group reacts while the other remains intact, would be a key research goal. For example, conditions could be developed to substitute the chloride without cleaving the ester, or vice-versa.

Table 2: Potential Novel Reactivity Patterns for this compound

Functional Group Reaction Type Potential Reagents/Catalysts Resulting Structure
Neopentyl Chloride Nucleophilic Substitution Strong nucleophiles, high temperature; phase-transfer catalysis Substituted pivaloate ester
Cross-Coupling Palladium or Nickel catalysts with organometallic reagents Alkylated/Arylated pivaloate ester
Radical Halogen Exchange Radical initiators (e.g., AIBN) with I- or Br- sources Tert-butyl 3-bromo/iodopivaloate
Tert-butyl Ester Acid-catalyzed Deprotection Trifluoroacetic acid, HCl 3-Chloropivalic acid
Conversion to Acid Chloride Thionyl chloride (SOCl₂) 3-Chloropivaloyl chloride

Exploring these reactivity patterns would transform this compound from a simple molecule into a versatile building block for synthesizing more complex structures.

Design of Sustainable and Atom-Economical Synthetic Routes

Future research must prioritize the development of synthetic routes that are environmentally benign and resource-efficient. The principles of green chemistry, particularly atom economy, can guide the design of new syntheses for this compound.

A conventional route might involve the conversion of 3-chloropivalic acid to 3-chloropivaloyl chloride using a chlorinating agent like thionyl chloride, followed by reaction with tert-butanol. This route has poor atom economy as it generates stoichiometric amounts of waste (SO₂ and HCl).

More sustainable alternatives should be explored:

Direct Acid-Catalyzed Esterification: Reacting 3-chloropivalic acid directly with isobutylene gas is highly atom-economical, as it involves an addition reaction where all atoms of the reactants are incorporated into the product. google.com However, this method often requires strong acids and pressurized systems. Research could focus on developing milder, heterogeneous catalysts to facilitate this reaction under less harsh conditions.

Use of Novel Tert-butylating Agents: An emerging sustainable method for creating tert-butyl esters involves using di-tert-butyl dicarbonate (B1257347) ((Boc)₂) as the tert-butyl source. Recent studies have shown this can be achieved under solvent-free and base-free conditions, offering a green alternative to traditional methods. rsc.org

Table 3: Comparison of Potential Synthetic Routes based on Green Chemistry Principles

Synthetic Route Reactants Byproducts Atom Economy Sustainability Considerations
Acyl Chloride Route 3-Chloropivaloyl chloride, tert-Butanol, Base Base-HCl salt Low Use of hazardous chlorinating agent (e.g., SOCl₂), stoichiometric waste.
Direct Esterification 3-Chloropivalic acid, Isobutylene None 100% (Theoretically) Requires pressure, strong acid catalyst; handling of flammable gas. google.com

| (Boc)₂ Route | 3-Chloropivalic acid, (Boc)₂ | Boc-anhydride derivatives, CO₂ | Moderate | Milder conditions, potentially solvent-free; reagent is more expensive. rsc.org |

Future research should aim to optimize the direct esterification route with recyclable solid acid catalysts or further develop the use of greener tert-butylating agents to create a truly sustainable manufacturing process.

Exploration of Structure-Reactivity Relationships in Advanced Materials Science Applications

The distinct structural components of this compound suggest its potential as a monomer or additive in the synthesis of advanced materials. The bulky tert-butyl group and the reactive chloro- functionality could impart unique properties to polymers.

The incorporation of chlorine into a polymer backbone is known to affect its properties significantly. For example, chlorinated polyethylene (B3416737) (CPE) and polyvinyl chloride (PVC) exhibit enhanced chemical resistance, flame retardancy, and weatherability. atmanpolymer.comwikipedia.orgwikipedia.orgtaylorandfrancis.com The chlorine atom in this compound could be leveraged in a similar manner, potentially serving as a handle for cross-linking or grafting, which would modify the mechanical and thermal properties of the resulting material.

The sterically demanding tert-butyl group is often used in materials science to increase the solubility of polymers and raise their glass transition temperature (Tg), making them more rigid and thermally stable. science.gov If used as a monomer (for instance, after converting the chloro- group to a polymerizable moiety), the pivaloate structure would introduce this bulky group into the polymer chain. Alternatively, the ester could be hydrolyzed post-polymerization to unmask a carboxylic acid group, which could be used to alter solubility or for further functionalization.

Table 4: Potential Structure-Property Relationships in Materials Science

Structural Feature Potential Application Influence on Material Properties
Neopentyl Chloride Cross-linking site, Grafting point Increased polymer network density, improved mechanical strength, tailored surface properties.
Monomer functional group Can be converted to an alkene or other polymerizable group to create novel polymers.
Tert-butyl Ester Bulky side group Increased glass transition temperature (Tg), enhanced thermal stability, improved solubility in organic solvents. science.gov
Latent functional group Can be hydrolyzed to a carboxylic acid group for applications in coatings, adhesives, or pH-responsive materials.

| Combined Structure | Flame retardant additive | The chlorine content could contribute to flame retardancy in polymer blends. wikipedia.org |

Future research would involve synthesizing polymers incorporating this compound and systematically studying how its unique structure influences the macroscopic properties of the resulting materials, opening doors to new high-performance plastics, elastomers, or functional coatings.

Q & A

Basic Research Questions

Q. What experimental design strategies are effective for optimizing the synthesis of tert-butyl 3-chloropivaloate in biphasic systems?

  • Methodology : Utilize microreactor systems with transport intensification units (e.g., orifices) to enhance mixing and heat transfer, as demonstrated in biphasic syntheses of structurally similar tert-butyl peroxypivalate. Experimental parameters such as reactant flow rates (e.g., pivaloyl chloride and tert-butyl hydroperoxide) and temperature profiles should be modeled using computational fluid dynamics (CFD) to validate experimental data . Statistical experimental design (e.g., factorial or response surface methods) can identify critical factors (e.g., catalyst loading, solvent polarity) for yield optimization, as applied in epoxidation studies with tert-butyl hydroperoxide .

Q. How can researchers characterize the structural and thermal stability of this compound under varying storage conditions?

  • Methodology :

  • Structural Analysis : Use dynamic low-temperature NMR to probe conformational dynamics (e.g., axial/equatorial tert-butyl orientation), supported by DFT calculations with explicit solvent models to reconcile solution-phase vs. solid-state conformations .
  • Stability Testing : Conduct accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C) to assess hydrolytic stability. Monitor decomposition products via GC-MS or HPLC, referencing safety data for analogous tert-butyl carbamates to infer reactivity .

Q. What safety protocols are critical for handling this compound in exothermic reactions?

  • Methodology :

  • Ventilation : Use explosion-proof fume hoods and grounded equipment to mitigate ignition risks, as recommended for tert-butyl hydroperoxide handling .
  • Thermal Control : Implement adiabatic temperature profiling (e.g., in-line thermocouples) to detect hotspots in microreactors, ensuring safe scale-up of exothermic steps .

Advanced Research Questions

Q. How do computational models resolve discrepancies between experimental and simulated reaction data for tert-butyl ester syntheses?

  • Methodology : Apply hybrid CFD-kinetic models to reconcile deviations in temperature and concentration profiles observed in microreactor syntheses (e.g., tert-butyl peroxypivalate). Calibrate simulations using experimental adiabatic data and validate with in-situ FTIR or Raman spectroscopy . For mechanistic discrepancies, use density functional theory (DFT) to evaluate transition states and solvent effects, as shown in tert-butyl triazinane studies .

Q. What are the dominant degradation pathways of this compound in aqueous environments, and how can they be experimentally validated?

  • Methodology :

  • Hydrolysis Studies : Simulate environmental conditions (pH 4–9, 25–50°C) and analyze hydrolysis products (e.g., tert-butyl alcohol, chloropivalic acid) via LC-QTOF-MS. Compare kinetics to tert-butyl chloride hydrolysis, which forms tert-butyl alcohol in water .
  • Advanced Oxidation : Investigate Fenton-like systems (Fe(II)/H₂O₂) for mineralization efficiency, tracking intermediates using high-resolution mass spectrometry, as applied to methyl tert-butyl ether degradation .

Q. How can NMR crystallography and DFT calculations address contradictions in tert-butyl group orientation reported in crystallographic vs. solution-phase studies?

  • Methodology :

  • Dynamic NMR : Perform variable-temperature ¹H/¹³C NMR to detect conformational exchange in solution, complemented by X-ray crystallography for solid-state analysis.
  • DFT Refinement : Incorporate explicit solvent molecules (e.g., water, dichloromethane) in DFT models to account for solvent-induced equatorial preferences, resolving discrepancies observed in tert-butyl triazinanes .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the thermal stability of tert-butyl esters in microreactor vs. batch systems?

  • Resolution Strategy :

  • Compare heat transfer efficiency (e.g., via Nusselt number calculations) between systems. Microreactors typically exhibit superior thermal control, reducing decomposition observed in batch reactors .
  • Replicate batch conditions in microreactors (e.g., residence time, mixing intensity) to isolate thermal vs. kinetic stability effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.